molecular formula C14H31O2P B3050970 Diheptylphosphinic acid CAS No. 3011-76-5

Diheptylphosphinic acid

Cat. No.: B3050970
CAS No.: 3011-76-5
M. Wt: 262.37 g/mol
InChI Key: XGVCGGYVDCBIQH-UHFFFAOYSA-N
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Description

Diheptylphosphinic acid is an organophosphorus compound characterized by a phosphorus atom bonded to two heptyl alkyl chains and one hydroxyl group, with the general formula C₁₄H₃₁O₂P. Phosphinic acids, including diheptyl derivatives, are utilized in industrial applications such as flame retardants, metal extraction, and catalysis due to their strong chelating abilities and thermal stability .

Properties

CAS No.

3011-76-5

Molecular Formula

C14H31O2P

Molecular Weight

262.37 g/mol

IUPAC Name

diheptylphosphinic acid

InChI

InChI=1S/C14H31O2P/c1-3-5-7-9-11-13-17(15,16)14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,15,16)

InChI Key

XGVCGGYVDCBIQH-UHFFFAOYSA-N

SMILES

CCCCCCCP(=O)(CCCCCCC)O

Canonical SMILES

CCCCCCCP(=O)(CCCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares diheptylphosphinic acid with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₁₄H₃₁O₂P ~262.37 (estimated) N/A Not reported Not reported Flame retardants, metal ligands
Diethylphosphinic acid C₄H₁₁O₂P 122.10 1112-37-4 Not reported Not reported Precursor for Aluminum/Zinc salts (flame retardants)
Diphenylphosphinic acid C₁₂H₁₁O₂P 218.19 1707-03-5 193–195 194 High-temperature stabilizers, coordination chemistry
Bis(3,3-dimethylbutyl)phosphinic acid C₁₂H₂₅O₂P 232.30 67206-80-8 Not reported Not reported Specialty surfactants, extractants

Key Observations :

  • Chain Length and Branching : this compound’s linear heptyl chains likely confer higher hydrophobicity compared to branched analogs like Bis(3,3-dimethylbutyl)phosphinic acid, affecting solubility and extraction efficiency .
  • Aromatic vs. Aliphatic : Diphenylphosphinic acid’s aromatic groups enhance thermal stability (melting point ~194°C) compared to aliphatic derivatives, making it suitable for high-temperature applications .

Q & A

Basic: What are the validated synthetic routes for diheptylphosphinic acid, and how can purity be ensured?

This compound is typically synthesized via nucleophilic substitution of alkyl halides with phosphinic acid derivatives under anhydrous conditions. A common method involves reacting heptylmagnesium bromide with phosphorus trichloride, followed by hydrolysis and oxidation . To ensure purity:

  • Characterization : Use 31^{31}P NMR to confirm the absence of unreacted intermediates (e.g., phosphonous acid derivatives).
  • Purity assessment : Combine elemental analysis (C, H, P) with high-resolution mass spectrometry (HRMS) to validate molecular composition .
  • Purification : Recrystallization in non-polar solvents (e.g., hexane) under inert atmospheres minimizes oxidation byproducts.

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound in complex matrices?

  • Spectroscopy :
    • 1^{1}H and 31^{31}P NMR to confirm alkyl chain integrity and phosphorus oxidation state.
    • FT-IR for identifying P=O (1150–1250 cm1^{-1}) and P-OH (2500–2700 cm1^{-1}) stretches .
  • Chromatography :
    • Reverse-phase HPLC with UV detection (210–230 nm) for quantifying trace impurities.
    • GC-MS for volatile derivatives (e.g., methyl esters) to assess thermal stability .

Basic: How does pH influence the stability of this compound in aqueous systems?

This compound exhibits pH-dependent hydrolysis. Below pH 3, protonation of the phosphinic group reduces reactivity, while above pH 7, deprotonation accelerates degradation. Key parameters:

  • Experimental design : Conduct kinetic studies at controlled pH (2–10) and monitor degradation via 31^{31}P NMR or ion chromatography.
  • Data interpretation : Plot pseudo-first-order rate constants (k) against pH to identify stability thresholds .

Advanced: How can researchers resolve contradictions in reported extraction efficiencies of this compound from environmental samples?

Contradictions often arise from matrix effects (e.g., humic acids) or inconsistent solvent systems. Methodological strategies:

  • Matrix-matched calibration : Spike samples with isotopically labeled analogs (e.g., 13^{13}C-heptyl derivatives) to correct for recovery losses .
  • Systematic review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate prior methodologies and identify confounding variables (e.g., competing ligands) .
  • Cross-validation : Compare results across multiple techniques (e.g., liquid-liquid extraction vs. solid-phase extraction) to isolate method-specific biases .

Advanced: What strategies optimize this compound’s selectivity in metal-ion separation systems?

  • Ligand design : Modify alkyl chain length (heptyl vs. shorter/longer chains) to tailor hydrophobicity and steric effects.
  • Experimental controls :
    • Competitive binding assays with EDTA or citric acid to quantify selectivity coefficients (log K).
    • pH titration (2–12) to map metal-ligand stability constants .
  • Computational modeling : Density Functional Theory (DFT) to predict binding affinities for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .

Advanced: How can researchers address gaps in toxicity data for this compound using class-based extrapolation?

  • Literature synthesis : Review toxicity data for structurally analogous organophosphorus compounds (e.g., hexylphosphinic acid) and apply read-across principles .
  • In vitro testing : Use hepatic cell lines (e.g., HepG2) to assess acute cytotoxicity (IC50_{50}) and compare with class trends.
  • Regulatory alignment : Cross-reference Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for extrapolation protocols .

Advanced: What novel catalytic applications of this compound are emerging in asymmetric synthesis?

Recent studies highlight its role as a chiral ligand in palladium-catalyzed cross-couplings:

  • Methodology : Synthesize Pd(II) complexes with this compound and test enantioselectivity in Suzuki-Miyaura reactions.
  • Data analysis : Compare enantiomeric excess (ee) via chiral HPLC and correlate with ligand stereoelectronic parameters (Tolman electronic parameters) .

Tables for Key Parameters

Property Method Typical Range Reference
pKa (phosphinic group)Potentiometric titration2.5–3.5
Log P (octanol-water)Shake-flask method3.8–4.2
Thermal decomposition (°C)TGA/DSC180–200 (under N2_2)

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